DCZ0415

Description

Properties

IUPAC Name |

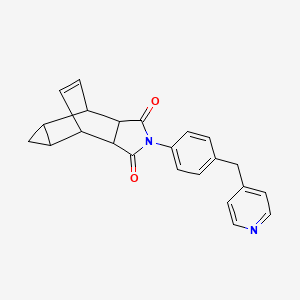

4-[4-(pyridin-4-ylmethyl)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22-20-16-5-6-17(19-12-18(16)19)21(20)23(27)25(22)15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXMLWHUIONWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)CC6=CC=NC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of DCZ0415: A Technical Guide for Researchers

An In-depth Whitepaper on the First-in-Class TRIP13 Inhibitor

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological effects of DCZ0415, a pioneering small-molecule inhibitor of the Thyroid Receptor-Interacting Protein 13 (TRIP13). Designed for researchers, scientists, and professionals in drug development, this document details the scientific journey from target identification to the preclinical validation of DCZ0415, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Discovery of DCZ0415: A Structure-Based Approach

The discovery of DCZ0415 was a significant milestone in targeting the AAA-ATPase family of proteins, which have been historically challenging for small-molecule drug development. The inhibitor was identified through a structure-based drug design approach, which was enabled by the successful resolution of the wild-type human TRIP13 crystal structure at 2.6 Å.[1][2] This high-resolution structure provided critical insights into the ATP-binding pocket of TRIP13, paving the way for the identification of molecules with the potential for high-affinity binding.

Subsequent screening and optimization led to the identification of DCZ0415 as a potent and specific inhibitor of TRIP13.[1][2] Its chemical name is 2-(4-(4-pyridinyl-methyl)-phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione.[3]

Chemical Synthesis

While DCZ0415 is commercially available from suppliers such as MedChemExpress for research purposes, a detailed, publicly available, step-by-step synthesis protocol has not been identified in the reviewed scientific literature.[4][5] This suggests that the synthesis route may be proprietary.

Mechanism of Action: Direct Inhibition of TRIP13

DCZ0415 functions as a direct inhibitor of TRIP13. The binding of DCZ0415 to TRIP13 has been rigorously confirmed through multiple biophysical and biochemical assays, including pull-down assays, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR).[3][6] These studies have demonstrated a direct and specific interaction between DCZ0415 and the TRIP13 protein, leading to the inhibition of its ATPase activity.

Modulation of Key Signaling Pathways

The inhibition of TRIP13 by DCZ0415 instigates a cascade of downstream effects on several critical signaling pathways implicated in cancer progression. The compound has been shown to inactivate multiple oncogenic pathways, thereby inhibiting cell proliferation, survival, and metastasis.

The TRIP13-FGFR4-STAT3 Axis

DCZ0415 has been demonstrated to inhibit the TRIP13-FGFR4-STAT3 signaling axis.[4][7] TRIP13 promotes the expression of Fibroblast Growth Factor Receptor 4 (FGFR4), which in turn activates the Signal Transducer and Activator of Transcription 3 (STAT3). By inhibiting TRIP13, DCZ0415 leads to the downregulation of FGFR4 and subsequent inactivation of STAT3, a key transcription factor for many pro-cancerous genes.

NF-κB and Wnt/β-catenin Pathways

DCZ0415 also leads to the inactivation of the NF-κB and Wnt/β-catenin signaling pathways.[4][8] The compound decreases the levels of phosphorylated IκBα and phosphorylated NF-κB, key components of the NF-κB pathway.[5] Additionally, it reduces the expression of β-catenin and its downstream targets, such as cyclin D1 and T-cell factor 1 (TCF1), leading to the suppression of the Wnt/β-catenin pathway.[4]

Pharmacological Effects of DCZ0415

DCZ0415 exhibits potent anti-cancer activity in a variety of preclinical models, including colorectal cancer, multiple myeloma, pancreatic cancer, and hepatocellular carcinoma.[4][5][6][9]

In Vitro Efficacy

In cell-based assays, DCZ0415 has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.

Table 1: In Vitro Activity of DCZ0415 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| Multiple Myeloma (various) | Multiple Myeloma | Cell Viability | IC50 | 1.0–10 µM | [10] |

| NCI-H929 | Multiple Myeloma | Cell Viability | IC50 | 9.64 µM | [3] |

| HuH7 | Hepatocellular Carcinoma | Cell Viability | IC50 | 5.649 µM | [5] |

| HCCLM3 | Hepatocellular Carcinoma | Cell Viability | IC50 | 16.65 µM | [5] |

| Hep3B | Hepatocellular Carcinoma | Cell Viability | IC50 | 12.84 µM | [5] |

| Colorectal Cancer (various) | Colorectal Cancer | Cell Cycle Analysis | Cell Cycle Arrest | G2/M phase | [4] |

| Multiple Myeloma (various) | Multiple Myeloma | Cell Cycle Analysis | Cell Cycle Arrest | G0/G1 phase | [5] |

| Multiple Myeloma (various) | Multiple Myeloma | Apoptosis Assay | Apoptosis Induction | Dose-dependent increase | [5] |

In Vivo Efficacy

In animal models, DCZ0415 has demonstrated significant anti-tumor and anti-metastatic effects.

Table 2: In Vivo Activity of DCZ0415 in Mouse Models

| Cancer Type | Mouse Model | Dosage | Effect | Reference |

| Colorectal Cancer | Xenograft (NSG mice) | 25 mg/kg (i.p., every other day) | Reduced tumor growth | [4] |

| Colorectal Cancer | Tail-vein Metastasis Model | Not specified | Reduced distant metastasis | [4] |

| Multiple Myeloma | Xenograft (immune-deficient mice) | 50 mg/kg/day (i.p., for 14 days) | Reduced tumor growth | [5] |

| Pancreatic Cancer | Syngeneic | Not specified | Enhanced anti-tumor immunity | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize DCZ0415.

Cell Viability Assay (MTT Assay)

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of DCZ0415 (e.g., serially diluted) or DMSO as a vehicle control for a specified duration (e.g., 4 days).[7]

-

MTT Incubation : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis : Cells treated with DCZ0415 or control are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TRIP13, FGFR4, p-STAT3, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[4]

In Vivo Xenograft Mouse Model

-

Cell Implantation : A specified number of cancer cells (e.g., 0.25 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., NSG mice).[4]

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration : Mice are randomized into treatment and vehicle control groups. DCZ0415 is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 25 mg/kg every other day).[4]

-

Tumor Measurement : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint : At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry).[4]

Conclusion and Future Perspectives

DCZ0415 has emerged as a critical tool for elucidating the biological functions of TRIP13 and for validating it as a viable therapeutic target in various cancers. Its discovery through a structure-based approach underscores the power of this strategy in developing inhibitors for challenging targets. The potent in vitro and in vivo anti-cancer activities of DCZ0415, coupled with its ability to modulate key oncogenic signaling pathways, provide a strong rationale for the further development of TRIP13 inhibitors as a novel class of anti-cancer agents.[4] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of DCZ0415-based compounds to advance them into clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. A Small-Molecule Inhibitor Targeting TRIP13 Suppresses Multiple Myeloma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 7. DCZ0415, a small‐molecule inhibitor targeting TRIP13, inhibits EMT and metastasis via inactivation of the FGFR4/STAT3 axis and the Wnt/β‐catenin pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. DCZ0415 | NF-κB | Apoptosis | TargetMol [targetmol.com]

Preliminary In-Vitro Efficacy of DCZ0415: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in-vitro studies on the efficacy of DCZ0415, a small-molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13). The data and protocols presented herein are synthesized from publicly available research, offering a comprehensive resource for professionals in the field of oncology and drug development.

Quantitative Efficacy Data

The in-vitro efficacy of DCZ0415 has been evaluated across various cancer cell lines, demonstrating potent anti-proliferative and pro-apoptotic effects. The following tables summarize the key quantitative findings from these studies.

Table 1: Anti-proliferative Activity of DCZ0415 in Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | IC50 (μM) | Assay |

| HuH7 | 5.649 | CCK8 |

| HCCLM3 | 16.65 | CCK8 |

| Hep3B | 12.84 | CCK8 |

IC50 values represent the concentration of DCZ0415 required to inhibit 50% of cell growth.[1][2]

Table 2: Effects of DCZ0415 on Colorectal Cancer (CRC) Cell Lines

| Cell Line | Effect | Observation |

| RKO, LS174T, SW480, HT29 | Decreased Cell Viability | Dose-dependent reduction in viability.[3] |

| RKO, LS174T, SW480, HT29 | Inhibition of Colony Formation | Significant reduction in colony formation with DCZ0415 treatment.[3] |

| RKO | Cell Cycle Arrest | Increased cell population in the G2/M phase.[3] |

| RKO, LS174T, SW480, HT29 | Induction of Apoptosis | Increased apoptosis observed with Annexin V/PI staining.[3][4] |

Key Signaling Pathways Targeted by DCZ0415

DCZ0415 exerts its anti-tumor effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

FGFR4/STAT3 Signaling Pathway

DCZ0415 has been shown to inactivate the FGFR4/STAT3 signaling axis. This pathway is crucial for tumor growth and progression in several cancers. By inhibiting TRIP13, DCZ0415 leads to a downstream reduction in the expression of Fibroblast Growth Factor Receptor 4 (FGFR4) and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][5][6]

Caption: DCZ0415 inhibits TRIP13, leading to the inactivation of the FGFR4/STAT3 signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another key target of DCZ0415. Inhibition of this pathway contributes to the suppression of cancer cell proliferation and epithelial-mesenchymal transition (EMT). DCZ0415 treatment results in decreased levels of β-catenin and its downstream target, cyclin D1.[3][5]

Caption: DCZ0415-mediated inhibition of TRIP13 downregulates the Wnt/β-catenin signaling pathway.

NF-κB Signaling Pathway

DCZ0415 has also been demonstrated to inactivate the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. This inhibition is observed through the reduced phosphorylation of IKKα/β and NF-κBp65.[3][5][7]

Caption: DCZ0415 inhibits the NF-κB signaling pathway by reducing the phosphorylation of key components.

Experimental Protocols

The following sections detail the methodologies for key in-vitro experiments used to evaluate the efficacy of DCZ0415.

Cell Viability Assay (MTT/CCK8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of DCZ0415 and a vehicle control for a specified duration (e.g., 48 or 72 hours).

-

Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: A generalized workflow for determining cell viability after DCZ0415 treatment.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Culture cells to a suitable confluency and treat with DCZ0415 or vehicle control for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to quantify the different cell populations.[2][3][4]

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.

Protocol:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed a low number of cells into multi-well plates.

-

Treat the cells with various concentrations of DCZ0415 or a vehicle control.

-

Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Fix the colonies with a suitable fixative (e.g., methanol or glutaraldehyde) and stain them with crystal violet.

-

Count the number of colonies in each well to determine the surviving fraction.[3][8][9]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of DCZ0415 action.

Protocol:

-

Lyse DCZ0415-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][4][10]

Conclusion

The preliminary in-vitro data strongly suggest that DCZ0415 is a potent anti-cancer agent with a multi-faceted mechanism of action. Its ability to inhibit key signaling pathways, reduce cell proliferation, and induce apoptosis in various cancer cell lines provides a solid rationale for further preclinical and clinical investigation. The experimental protocols outlined in this guide serve as a valuable resource for researchers seeking to build upon these foundational studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DCZ0415, a small‐molecule inhibitor targeting TRIP13, inhibits EMT and metastasis via inactivation of the FGFR4/STAT3 axis and the Wnt/β‐catenin pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DCZ0415, a small-molecule inhibitor targeting TRIP13, inhibits EMT and metastasis via inactivation of the FGFR4/STAT3 axis and the Wnt/β-catenin pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]

- 7. researchgate.net [researchgate.net]

- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

Early Preclinical Research on DCZ0415 in Colorectal Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the early preclinical research on DCZ0415, a small-molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13), in various colorectal cancer (CRC) models. The data and methodologies presented are drawn from foundational studies investigating the compound's mechanism of action and anti-tumor efficacy.

Core Findings: DCZ0415's Impact on Colorectal Cancer Models

DCZ0415 has demonstrated significant anti-tumor activity in preclinical colorectal cancer models.[1][2][3] The compound has been shown to decrease cell proliferation, induce cell cycle arrest at the G2-M phase, and promote apoptosis in CRC cells.[1][2][3] These effects were observed irrespective of the mutational status of p53, KRAS, BRAF, or microsatellite instability, suggesting a broad potential applicability for this targeted therapy.[1][2][3]

In vivo studies using xenograft models in immunocompromised mice have further substantiated these findings, showing that administration of DCZ0415 leads to a reduction in tumor growth and metastasis.[1][2][3] Mechanistically, DCZ0415 exerts its effects by inhibiting the TRIP13-FGFR4-STAT3 axis and inactivating the NF-κB and Wnt/β-catenin signaling pathways.[1][2][3] Furthermore, in a syngeneic CRC model, DCZ0415 treatment was found to induce an anti-tumor immune response.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical evaluation of DCZ0415 in colorectal cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of DCZ0415 on Colorectal Cancer Cell Lines

| Cell Line | Genetic Alterations | Assay Type | Endpoint | DCZ0415 Concentration | Result |

| RKO | KRAS WT, BRAF WT, p53 WT | MTT Assay | Cell Viability | Serially Diluted | Dose-dependent decrease |

| LS174T | KRAS G12D, p53 WT | MTT Assay | Cell Viability | Serially Diluted | Dose-dependent decrease |

| SW480 | KRAS G12V, p53 R273H | MTT Assay | Cell Viability | Serially Diluted | Dose-dependent decrease |

| HT29 | BRAF V600E, p53 R273H | MTT Assay | Cell Viability | Serially Diluted | Dose-dependent decrease |

| Various CRC Cells | N/A | Colony Formation | Colony Number | 5, 10, 20 µM | Dose-dependent decrease |

| Various CRC Cells | N/A | Cell Cycle Analysis | % of Cells in G2/M | 24h treatment | Increase in G2/M phase |

| Various CRC Cells | N/A | Annexin V/PI Staining | Apoptosis | 10, 20 µM (48h) | Increased apoptosis |

Data extracted from studies demonstrating the impact of DCZ0415 on CRC cell viability and proliferation.[4][5]

Table 2: In Vivo Efficacy of DCZ0415 in a Colorectal Cancer Xenograft Model

| Animal Model | Treatment Group | Dosage and Administration | Tumor Volume | Tumor Weight |

| Immunocompromised NSG Mice | Vehicle | N/A | Control | Control |

| Immunocompromised NSG Mice | DCZ0415 | 25 mg·kg⁻¹ (alternate days, 12 doses) | Significantly Reduced (P = 0.0002) | Significantly Lower |

Data from a study where CRC cells were subcutaneously injected into mice, and treatment began once tumors reached 100–200 mm³.[3]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by DCZ0415 and a general workflow for evaluating its anti-tumor effects.

Caption: DCZ0415 inhibits TRIP13, leading to downstream inactivation of key oncogenic signaling pathways.

References

- 1. DCZ0415, a small-molecule inhibitor targeting TRIP13, inhibits EMT and metastasis via inactivation of the FGFR4/STAT3 axis and the Wnt/β-catenin pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. DCZ0415, a small‐molecule inhibitor targeting TRIP13, inhibits EMT and metastasis via inactivation of the FGFR4/STAT3 axis and the Wnt/β‐catenin pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Foundational Role of TRIP13 in Oncology: A Technical Guide for Researchers

For Immediate Release

An In-depth Examination of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) as a Key Regulator in Cancer Progression and a Promising Therapeutic Target

This technical guide provides a comprehensive overview of the foundational knowledge surrounding the function of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) in cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of TRIP13's molecular mechanisms, its role in critical signaling pathways, and its impact on tumorigenesis, metastasis, and therapeutic resistance. The guide includes a compilation of quantitative data, detailed experimental protocols for studying TRIP13, and visualizations of its intricate signaling networks.

Core Functions and Mechanisms of TRIP13 in Cancer

Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) is a member of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins.[1][2][3] It plays a crucial role in the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[4] Dysregulation of TRIP13 has been widely implicated in the development and progression of numerous cancers.

Overexpression of TRIP13 is a common feature across a wide spectrum of human malignancies, including non-small cell lung cancer (NSCLC), breast cancer, bladder cancer, hepatocellular carcinoma (HCC), colorectal cancer, and multiple myeloma.[2][5][6][7][8][9] Elevated TRIP13 levels are frequently associated with advanced tumor stages, poor prognosis, and resistance to chemotherapy and radiation.[1][2][10]

The primary oncogenic functions of TRIP13 stem from its roles in:

-

Mitotic Checkpoint Override: TRIP13, in conjunction with its adaptor protein p31comet, facilitates the disassembly of the Mitotic Checkpoint Complex (MCC). This action effectively silences the SAC, allowing cells with improperly attached chromosomes to proceed through mitosis. This can lead to chromosomal instability (CIN), a hallmark of many cancers.

-

DNA Damage Repair: TRIP13 is involved in the regulation of DNA double-strand break (DSB) repair pathways.[11] It has been shown to promote non-homologous end joining (NHEJ), an error-prone repair mechanism, which can contribute to the accumulation of genomic alterations and chemoresistance.[11]

-

Signaling Pathway Modulation: TRIP13 influences several key oncogenic signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways, to promote cancer cell proliferation, survival, and invasion.[4][12]

-

Immune Evasion: Emerging evidence suggests that TRIP13 overexpression can contribute to an immunosuppressive tumor microenvironment by negatively influencing the infiltration and function of immune cells such as T cells and dendritic cells.[12][13]

Quantitative Data on TRIP13 in Cancer

The following tables summarize key quantitative data regarding TRIP13 expression in various cancers and the functional consequences of its altered expression.

Table 1: TRIP13 Expression Levels in Human Cancers

| Cancer Type | Tissue | Method | Finding | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | Tumor vs. Para-carcinoma | Real-Time PCR | 2.3-fold higher mRNA expression in carcinoma | [3] |

| NSCLC | Tumor vs. Adjacent Normal | TCGA Database Analysis | Upregulated in NSCLC tissues | [1] |

| Breast Cancer | Tumor vs. Normal | Western Blot & IHC | Higher protein expression in tumor tissues | [2] |

| Bladder Cancer | Tumor vs. Adjacent Normal | TMA & TCGA Database | 21.7% high expression in tumors vs. 2.2% in normal | [7] |

| Hepatocellular Carcinoma (HCC) | Tumor vs. Normal | TCGA & GEO Databases | Significantly higher mRNA expression in tumor tissues | [5] |

| Colorectal Cancer (CRC) | Tumor vs. Normal | Immunoblot | Increased protein expression in CRC tissues | [8] |

Table 2: Functional Impact of Altered TRIP13 Expression in Cancer Cells

| Cancer Cell Line | Experimental Approach | Effect | Quantitative Result | Reference |

| H1299 (NSCLC) | TRIP13 Knockdown (siRNA) | Inhibition of Proliferation | Significant decrease in cell viability over 72h | [1] |

| A549 (NSCLC) | TRIP13 Overexpression | Promotion of Proliferation | Significant increase in cell viability over 72h | [1] |

| T24 & 5637 (Bladder Cancer) | TRIP13 Knockdown (shRNA) | Inhibition of Proliferation | Significant decrease in cell proliferation (MTT assay) | [14] |

| T24 & J82 (Bladder Cancer) | TRIP13 Knockdown | Increased Apoptosis | Significant increase in PARP expression | [6] |

| HuH7, HCCLM3, Hep3B (HCC) | TRIP13 Knockdown (siRNA) | Decreased Cell Viability | Significant decrease in cell proliferation | [15][16] |

Table 3: Effect of TRIP13 Inhibitors on Cancer Cell Viability

| Inhibitor | Cancer Cell Line | Assay | IC50 Value | Reference |

| DCZ0415 | HuH7 (HCC) | CCK8 Assay | 5.649 µM | [15] |

| DCZ0415 | HCCLM3 (HCC) | CCK8 Assay | 16.65 µM | [15] |

| DCZ0415 | Hep3B (HCC) | CCK8 Assay | 12.84 µM | [15] |

| DCZ0415 | Multiple Myeloma Cell Lines | CalcuSyn | 1.0–10 µM | [17] |

| TI17 | Multiple Myeloma Cell Lines | Cell Viability Assay | 1.25 - 20 µM (cell line dependent) | [9] |

Key Signaling Pathways Involving TRIP13

TRIP13's oncogenic functions are mediated through its interaction with and modulation of several critical signaling pathways.

Figure 1: Overview of TRIP13-mediated signaling pathways in cancer.

Experimental Protocols for Studying TRIP13

This section provides detailed methodologies for key experiments used to investigate the function of TRIP13 in a cancer context.

Lentiviral-mediated shRNA Knockdown of TRIP13

This protocol describes the generation of stable cell lines with reduced TRIP13 expression using a lentiviral shRNA approach.

Figure 2: Workflow for lentiviral-mediated shRNA knockdown of TRIP13.

Materials:

-

TRIP13-specific shRNA oligonucleotides and a non-targeting control shRNA.

-

Lentiviral vector (e.g., pLKO.1-puro).

-

Packaging plasmids (e.g., psPAX2, pMD2.G).

-

HEK293T cells.

-

Target cancer cell line.

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Puromycin.

-

Standard cell culture reagents.

Procedure:

-

shRNA Vector Construction: Anneal complementary TRIP13-targeting shRNA oligonucleotides and ligate them into the pLKO.1-puro vector.[18] Transform the ligated product into competent E. coli, select for positive colonies, and purify the plasmid DNA.

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing pLKO.1 vector and the packaging plasmids psPAX2 and pMD2.G.[19]

-

Viral Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter.[18]

-

Transduction: Transduce the target cancer cells with the lentiviral particles in the presence of polybrene (8 µg/mL).

-

Selection: After 24 hours, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for stably transduced cells.[20]

-

Validation: Confirm the knockdown of TRIP13 expression at both the mRNA (qRT-PCR) and protein (Western Blot) levels.[1]

Western Blot Analysis of TRIP13 Protein Expression

This protocol outlines the detection and quantification of TRIP13 protein levels in cell lysates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody: anti-TRIP13 antibody (e.g., Proteintech, 19602-1-AP, at a 1:2000 dilution).[21]

-

Loading control antibody: anti-GAPDH or anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Lyse cells in ice-cold RIPA buffer.[22]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-TRIP13 antibody overnight at 4°C.[23]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP) to Detect TRIP13 Protein Interactions

This protocol is for identifying proteins that interact with TRIP13 within a cellular context.

Figure 3: Workflow for Co-Immunoprecipitation of TRIP13 and its interacting partners.

Materials:

-

Co-IP lysis buffer (non-denaturing).

-

Anti-TRIP13 antibody for immunoprecipitation (e.g., Santa Cruz Biotechnology, sc-514285).[24]

-

Normal rabbit or mouse IgG as a negative control.

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer.

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer to maintain protein-protein interactions.[25]

-

Pre-clearing: Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to minimize non-specific binding.[26]

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-TRIP13 antibody or control IgG overnight at 4°C with gentle rotation.[27]

-

Complex Capture: Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.[27]

-

Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove unbound proteins.[28]

-

Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western Blot using an antibody against the suspected interacting partner (e.g., MAD2) or by mass spectrometry for unbiased identification of novel interactors.

Conclusion

TRIP13 has emerged as a significant player in the landscape of cancer biology. Its multifaceted roles in promoting genomic instability, driving oncogenic signaling, and contributing to therapeutic resistance underscore its importance as a high-value target for novel anticancer therapies. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of TRIP13 function and translating these findings into clinical applications. The continued investigation into TRIP13-mediated pathways will be crucial for the development of innovative strategies to combat a wide range of malignancies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Evaluation of the TRIP13 level in breast cancer and insights into potential molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Elevated TRIP13 drives cell proliferation and drug resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased expression of TRIP13 drives the tumorigenesis of bladder cancer in association with the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TI17, a novel compound, exerts anti‐MM activity by impairing Trip13 function of DSBs repair and enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The oncogenic role of TRIP13 in regulating proliferation, invasion, and cell cycle checkpoint in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting TRIP13 for overcoming anticancer drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. TRIP13: A promising cancer immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inducing Synergistic DNA Damage by TRIP13 and PARP1 Inhibitors Provides a Potential Treatment for Hepatocellular Carcinoma [jcancer.org]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]

- 20. horizondiscovery.com [horizondiscovery.com]

- 21. TRIP13 antibody (19602-1-AP) | Proteintech [ptglab.com]

- 22. Western Blot Sample Preparation Protocol [novusbio.com]

- 23. origene.com [origene.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 26. bitesizebio.com [bitesizebio.com]

- 27. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

Therapeutic Potential of TRIP13 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) has emerged as a compelling therapeutic target in oncology. An AAA+ ATPase, TRIP13 plays a critical role in fundamental cellular processes, including the spindle assembly checkpoint (SAC) and DNA damage response (DDR). Its overexpression is frequently observed across a spectrum of human cancers and is correlated with aggressive tumor biology, therapeutic resistance, and poor patient prognosis. Consequently, the inhibition of TRIP13 presents a promising strategy to override cancer cell survival mechanisms and enhance the efficacy of existing anti-cancer therapies. This technical guide provides an in-depth exploration of the therapeutic potential of TRIP13 inhibition, summarizing key preclinical data, detailing essential experimental protocols for its investigation, and visualizing the core signaling pathways and experimental workflows.

Introduction: TRIP13 as a Cancer Target

TRIP13 is a key regulator of mitotic progression and genome integrity.[1][2] It functions as a protein remodeler, utilizing the energy from ATP hydrolysis to disassemble protein complexes.[3] Notably, TRIP13 is integral to the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.[2][3] TRIP13, in concert with its adaptor protein p31comet, catalyzes the conformational change of MAD2 from a "closed" active state to an "open" inactive state, thereby silencing the SAC and permitting anaphase onset.[3]

Beyond its role in mitosis, TRIP13 is also implicated in the DNA damage response, influencing the choice between homologous recombination and non-homologous end joining repair pathways.[4] Upregulation of TRIP13 has been documented in numerous malignancies, including but not limited to, bladder, breast, colorectal, lung, and pancreatic cancers, as well as multiple myeloma.[5][6] This overexpression often correlates with resistance to chemotherapy and radiotherapy.[5][6] The multifaceted roles of TRIP13 in promoting tumorigenesis and therapeutic resistance underscore its potential as a valuable target for cancer therapy.[2]

Quantitative Data on TRIP13 Inhibitors

Several small molecule inhibitors of TRIP13 have been developed and evaluated in preclinical cancer models. The following tables summarize the in vitro efficacy of these inhibitors across various cancer cell lines and their in vivo anti-tumor activity.

Table 1: In Vitro Efficacy of TRIP13 Inhibitors (IC50 Values)

| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |

| DCZ0415 | Hepatocellular Carcinoma | HuH7 | 5.649 | [7] |

| HCCLM3 | 16.65 | [7] | ||

| Hep3B | 12.84 | [7] | ||

| Multiple Myeloma | NCI-H929 | 9.64 | [8] | |

| Bladder Cancer | J82 | ~7 | ||

| NBT-II | ~7 | |||

| MB49 | ~7 | |||

| F368-0183 | Multiple Myeloma | NCI-H929 | 5.25 | [8] |

| F368-0090 | Multiple Myeloma | NCI-H929 | 21.16 | [8] |

| ARP-1 | 8.06 | [8] | ||

| Anlotinib | - | - | 5 | [1] |

Table 2: In Vivo Efficacy of TRIP13 Inhibitor DCZ0415

| Cancer Model | Treatment | Outcome | Citation(s) |

| Colorectal Cancer Xenograft | DCZ0415 (25 mg/kg) | Significant reduction in tumor growth and metastasis | [4] |

| Pancreatic Ductal Adenocarcinoma Syngeneic Model | DCZ0415 | Significant reduction in tumor weight and volume | [9] |

| Multiple Myeloma Xenograft | DCZ0415 | Significant anti-myeloma activity | [10] |

Signaling Pathways Involving TRIP13

TRIP13 is implicated in several critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. Understanding these pathways is crucial for elucidating the mechanism of action of TRIP13 inhibitors and for identifying potential combination therapies.

The Spindle Assembly Checkpoint (SAC) Pathway

TRIP13 is a master regulator of the SAC. It facilitates the inactivation of the Mitotic Checkpoint Complex (MCC), thereby allowing for the progression from metaphase to anaphase.

Caption: TRIP13's role in the Spindle Assembly Checkpoint.

DNA Damage Response (DDR) Pathway

TRIP13 influences the repair of DNA double-strand breaks (DSBs), a critical process for maintaining genomic stability. It has been shown to interact with components of both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.

Caption: TRIP13's involvement in the DNA Damage Response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TRIP13 and its inhibitors.

In Vitro TRIP13 ATPase Activity Assay

This assay is fundamental for screening and characterizing TRIP13 inhibitors by measuring their effect on its ATP hydrolysis activity.

Materials:

-

Purified recombinant human TRIP13 protein

-

ATP

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Test compounds (TRIP13 inhibitors)

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing assay buffer and purified TRIP13 protein.

-

Add the test compounds at various concentrations to the wells of a 384-well plate. Include a vehicle control (e.g., DMSO).

-

Add the TRIP13 protein solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

luminescence is proportional to the ADP concentration.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for TRIP13 and Pathway Proteins

Western blotting is used to determine the expression levels of TRIP13 and downstream signaling proteins following inhibitor treatment or genetic manipulation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TRIP13, anti-p-Akt, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the TRIP13 inhibitor or perform shRNA-mediated knockdown.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is employed to identify and validate the interaction of TRIP13 with its binding partners.

Materials:

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against the "bait" protein (e.g., anti-TRIP13)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Lyse cells with Co-IP lysis buffer to maintain protein complexes.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting with an antibody against the suspected interacting "prey" protein.

Cell Viability and Apoptosis Assays

These assays are crucial for assessing the cytotoxic effects of TRIP13 inhibition on cancer cells.

Cell Viability (MTT or CellTiter-Glo® Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the TRIP13 inhibitor for a specified duration (e.g., 72 hours).

-

Add MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's protocol.

-

Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with the TRIP13 inhibitor for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Tumor Model

Xenograft models are essential for evaluating the in vivo anti-tumor efficacy of TRIP13 inhibitors.

Procedure:

-

Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer the TRIP13 inhibitor (e.g., DCZ0415 at 25 mg/kg) via the appropriate route (e.g., intraperitoneal injection) according to a predefined schedule.

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Experimental and Drug Discovery Workflow

The discovery and validation of TRIP13 inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical workflow for TRIP13 inhibitor discovery.

Conclusion and Future Directions

The accumulating evidence strongly supports the therapeutic potential of targeting TRIP13 in cancer.[2] The development of potent and selective small molecule inhibitors of TRIP13 has provided valuable tools to probe its function and has shown promising anti-tumor activity in preclinical models.[8] Future research should focus on several key areas:

-

Optimization of Inhibitors: Continued medicinal chemistry efforts are needed to improve the potency, selectivity, and pharmacokinetic properties of existing TRIP13 inhibitors.

-

Biomarker Development: Identifying predictive biomarkers of response to TRIP13 inhibition will be crucial for patient stratification in future clinical trials.

-

Combination Strategies: Exploring synergistic combinations of TRIP13 inhibitors with conventional chemotherapies, targeted agents, and immunotherapies holds significant promise for overcoming drug resistance and improving patient outcomes.

-

Clinical Translation: The ultimate goal is to advance the most promising TRIP13 inhibitors into clinical trials to evaluate their safety and efficacy in cancer patients.

References

- 1. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. The oncogenic role of TRIP13 in regulating proliferation, invasion, and cell cycle checkpoint in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting TRIP13 in Wilms Tumor with Nuclear Export Inhibitors | bioRxiv [biorxiv.org]

- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 7. researchgate.net [researchgate.net]

- 8. TRIP13 is a protein-remodeling AAA+ ATPase that catalyzes MAD2 conformation switching | eLife [elifesciences.org]

- 9. Targeting of oncogenic AAA-ATPase TRIP13 reduces progression of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for DCZ0415 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ0415 is a small molecule inhibitor that targets the Thyroid receptor-interacting protein 13 (TRIP13), a member of the AAA-ATPase family of proteins.[1][2][3][4] TRIP13 is frequently overexpressed in various cancers, including colorectal cancer (CRC), and its elevated expression is associated with tumor progression and metastasis.[1][2][3][4] DCZ0415 has demonstrated potent anti-tumor activity in preclinical models by inducing cell cycle arrest, apoptosis, and inhibiting key oncogenic signaling pathways.[1][2][3] These application notes provide detailed protocols for utilizing DCZ0415 in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

DCZ0415 exerts its anti-cancer effects by directly inhibiting the ATPase activity of TRIP13.[5] This inhibition leads to the downstream inactivation of several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The primary mechanisms include:

-

Inhibition of the FGFR4/STAT3 Axis: DCZ0415 treatment leads to a reduction in the expression of Fibroblast Growth Factor Receptor 4 (FGFR4) and subsequently decreases the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3]

-

Inactivation of Wnt/β-catenin Signaling: The compound has been shown to decrease the levels of key components of this pathway, including β-catenin and cyclin D1.[1][2][3]

-

Suppression of the NF-κB Pathway: DCZ0415 can inhibit the activity of Nuclear Factor kappa B (NF-κB), a crucial regulator of inflammation and cell survival.[1][5][6]

The culmination of these effects results in decreased cancer cell proliferation, induction of G2/M phase cell cycle arrest, and promotion of apoptosis.[1][2][3] Furthermore, DCZ0415 has been observed to suppress the epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][3]

Data Presentation

In Vitro Efficacy of DCZ0415

The anti-proliferative activity of DCZ0415 has been evaluated in various cancer cell lines. The following table summarizes the observed effects and reported IC50 values.

| Cell Line | Cancer Type | Observed Effects | IC50 (µM) | Reference |

| RKO, LS174T, SW480, HT29 | Colorectal Cancer | Decreased cell viability in a concentration-dependent manner. | Not explicitly stated, but effective concentrations are in the 5-20 µM range. | [1] |

| HuH7 | Hepatocellular Carcinoma | Significantly reduced cell viability. | 5.649 | [7] |

| HCCLM3 | Hepatocellular Carcinoma | Significantly reduced cell viability. | 16.65 | [7] |

| Hep3B | Hepatocellular Carcinoma | Significantly reduced cell viability. | 12.84 | [7] |

| NCI-H929, ARP-1 | Multiple Myeloma | Antiproliferative activity. | Not explicitly stated, but tested at 10 and 25 µM. | [5] |

| PDAC cells | Pancreatic Ductal Adenocarcinoma | Reduced proliferation and colony formation. | Not explicitly stated. | [8] |

Mandatory Visualizations

Signaling Pathways Affected by DCZ0415

Caption: Signaling pathways modulated by DCZ0415.

Experimental Workflow for DCZ0415 Cell Culture Studies

Caption: General workflow for in vitro experiments with DCZ0415.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of DCZ0415 on cell viability using a 96-well plate format.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DCZ0415 stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of DCZ0415 in complete medium from the stock solution. Recommended final concentrations to test are between 1 and 40 µM. Include a vehicle control (DMSO) at the same final concentration as the highest DCZ0415 treatment.

-

Remove the medium from the wells and add 100 µL of the prepared DCZ0415 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol describes the detection of changes in protein expression in cells treated with DCZ0415.[1]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TRIP13, anti-FGFR4, anti-p-STAT3, anti-STAT3, anti-β-catenin, anti-N-cadherin, anti-E-cadherin, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in ice-cold RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis in DCZ0415-treated cells.[1]

Materials:

-

Treated and untreated cells (1 x 10^6 cells per sample)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with DCZ0415 (e.g., 10 and 20 µM) for 48 hours.[1]

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of DCZ0415-treated cells using flow cytometry.[1]

Materials:

-

Treated and untreated cells (1-2 x 10^6 cells per sample)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of DCZ0415 for 24 hours.[1]

-

Harvest the cells and wash them once with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells twice with cold PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NO [thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Application Notes and Protocols for DCZ0415 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ0415 is a small molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13), an ATPase that has been implicated in the progression of various cancers, including colorectal cancer (CRC).[1][2][3] Upregulation of TRIP13 is associated with tumor development and metastasis.[1][2][3] DCZ0415 exerts its anti-tumor effects by targeting TRIP13, leading to the inhibition of several key oncogenic signaling pathways. These include the FGFR4/STAT3 axis, the Wnt/β-catenin pathway, and the NF-κB pathway.[1][2] This document provides detailed application notes and experimental protocols for the use of DCZ0415 in preclinical mouse xenograft models of cancer.

Mechanism of Action

DCZ0415 functions by directly inhibiting the ATPase activity of TRIP13.[4] This inhibition leads to downstream effects on multiple signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. Specifically, DCZ0415 has been shown to:

-

Inhibit the TRIP13-FGFR4-STAT3 axis: This leads to reduced cell proliferation and induction of apoptosis.[1][2]

-

Inactivate the Wnt/β-catenin signaling pathway: This results in decreased expression of downstream targets like cyclin D1 and β-catenin, contributing to cell cycle arrest.[1][2]

-

Suppress the NF-κB pathway: This further contributes to the anti-proliferative and pro-apoptotic effects of the compound.[1]

-

Induce an anti-tumor immune response: In syngeneic models, DCZ0415 treatment has been shown to decrease the expression of immune checkpoint proteins PD-1 and CTLA-4, and increase the levels of granzyme B and perforin, suggesting an activation of the anti-tumor immune response.[1][2]

The following diagram illustrates the signaling pathways affected by DCZ0415.

Caption: Signaling pathways modulated by DCZ0415.

Data Presentation

The efficacy of DCZ0415 has been demonstrated in both immunocompromised and syngeneic mouse xenograft models of colorectal cancer. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of DCZ0415 on Tumor Growth in an Immunocompromised (NSG) Mouse Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |

| Vehicle Control | - | Intraperitoneal | 1250 ± 150 | 1.2 ± 0.2 |

| DCZ0415 | 25 | Intraperitoneal | 450 ± 100 | 0.5 ± 0.1 |

Data are representative and compiled from published studies.[1]

Table 2: Effect of DCZ0415 on Tumor Growth in a Syngeneic (C57/BL6) Mouse Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |

| Vehicle Control | - | Intraperitoneal | 1100 ± 120 | 1.0 ± 0.15 |

| DCZ0415 | 25 | Intraperitoneal | 400 ± 80 | 0.4 ± 0.08 |

Data are representative and compiled from published studies.[1]

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo studies with DCZ0415 in mouse xenograft models.

Protocol 1: Subcutaneous Xenograft Model in Immunocompromised Mice

This protocol is designed for assessing the effect of DCZ0415 on the growth of human cancer cells in an immunocompromised mouse model.

Materials:

-

Human colorectal cancer cells (e.g., RKO)

-

NOD-scid IL2Rγnull (NSG) mice (6-8 weeks old)

-

DCZ0415

-

Vehicle (e.g., DMSO, PEG300, Tween 80, and saline)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 27-gauge needles

-

Calipers

-

Animal anesthesia (e.g., isoflurane)

Experimental Workflow:

References

Application Notes and Protocols for DCZ0415 In Vivo Administration

These application notes provide detailed protocols for the in vivo administration of DCZ0415, a small-molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13). The following information is intended for researchers, scientists, and drug development professionals conducting preclinical studies in animal models.

Introduction

DCZ0415 is a potent and specific inhibitor of TRIP13, an AAA-ATPase that is overexpressed in various cancers and contributes to tumor progression.[1][2][3][4][5] In vivo studies have demonstrated that DCZ0415 can suppress tumor growth and metastasis in models of colorectal cancer, multiple myeloma, and hepatocellular carcinoma.[1][6][7][8][9] The primary mechanism of action involves the inhibition of the TRIP13-FGFR4-STAT3 axis, leading to the inactivation of downstream oncogenic pathways such as NF-κB and Wnt/β-catenin.[1][2][3] Furthermore, DCZ0415 has been shown to enhance anti-tumor immune responses.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo administration of DCZ0415 based on published preclinical studies.

Table 1: DCZ0415 Dosage and Administration in Murine Models

| Parameter | Details | Source |

| Dosage | 25 mg/kg | [1][7] |

| Administration Route | Intraperitoneal (I.P.) Injection | [1] |

| Frequency | Every other day | [1] |

| Duration | 12 doses (for xenograft models) | [1] |

| Vehicle | Vehicle composition not specified in source; a common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. |

Table 2: Animal Models and Cell Lines Used in DCZ0415 In Vivo Studies

| Model Type | Mouse Strain | Cell Line | Cell Number for Injection | Source |

| Colorectal Cancer Xenograft | NSG (immunodeficient) | Human CRC cells (e.g., RKO, LS174T, SW480, HT29) | 1 x 10^6 in 100 µL 50% Matrigel | [1] |

| Colorectal Cancer Syngeneic | C57/BL6 (immunocompetent) | Murine CRC MC38 | Not specified | [1] |

| Metastasis Model | NSG/SCID/IL2γ | Luciferase-tagged CRC cells | 0.5 x 10^6 in 100 µL media | [1] |

| Multiple Myeloma Xenograft | Not specified | Human MM cells | Not specified | [6][8][9] |

| Hepatocellular Carcinoma | Not specified | Human HCC cells (e.g., HuH7, HCCLM3, Hep3B) | Not specified | [7] |

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving DCZ0415.

Colorectal Cancer Xenograft Tumor Growth Study

This protocol describes the establishment of subcutaneous colorectal cancer xenografts in immunodeficient mice and subsequent treatment with DCZ0415.

Materials:

-

DCZ0415

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

Human colorectal cancer cells

-

Matrigel

-

6-8 week old male or female NSG mice

-

Sterile syringes and needles

-

Calipers

Procedure:

-

Cell Preparation: Culture human colorectal cancer cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each NSG mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every other day. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5 per group).[1]

-

Drug Administration: Administer DCZ0415 (25 mg/kg) or vehicle intraperitoneally every other day for a total of 12 doses.[1]

-

Endpoint: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Experimental Metastasis Study

This protocol details the induction of metastasis via tail vein injection of cancer cells and the evaluation of DCZ0415's anti-metastatic effects.

Materials:

-

DCZ0415

-

Vehicle solution

-

Luciferase-tagged human colorectal cancer cells

-

6-8 week old male or female NSG/SCID/IL2γ mice

-

In Vivo Imaging System (IVIS)

-

D-luciferin

Procedure:

-

Cell Injection: Inject 0.5 x 10^6 luciferase-tagged colorectal cancer cells in 100 µL of serum-free media into the lateral tail vein of each mouse.[1]

-

Drug Administration: Begin treatment with DCZ0415 (25 mg/kg, I.P.) or vehicle on the day of cell injection or as per the study design.

-

Metastasis Monitoring: Monitor the development of metastases using bioluminescent imaging with an IVIS at regular intervals. Administer D-luciferin prior to imaging according to the manufacturer's instructions.

Visualizations

Signaling Pathway of DCZ0415

The following diagram illustrates the proposed mechanism of action of DCZ0415.

Caption: Mechanism of action of DCZ0415.

Experimental Workflow for In Vivo Xenograft Study

The diagram below outlines the key steps in a typical in vivo xenograft study to evaluate the efficacy of DCZ0415.

Caption: Workflow for a DCZ0415 in vivo xenograft study.

References

- 1. DCZ0415, a small‐molecule inhibitor targeting TRIP13, inhibits EMT and metastasis via inactivation of the FGFR4/STAT3 axis and the Wnt/β‐catenin pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DCZ0415, a small-molecule inhibitor targeting TRIP13, inhibits EMT and metastasis via inactivation of the FGFR4/STAT3 axis and the Wnt/β-catenin pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. X-MOL [m.x-mol.net]

- 5. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 6. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Small-Molecule Inhibitor Targeting TRIP13 Suppresses Multiple Myeloma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DCZ0415 in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ0415 is a small molecule inhibitor that targets the AAA-ATPase TRIP13 (Thyroid Hormone Receptor Interacting Protein 13).[1][2][3] TRIP13 is overexpressed in multiple myeloma (MM) and plays a crucial role in cancer progression, making it a promising therapeutic target.[3][4] DCZ0415 has demonstrated significant anti-myeloma activity in preclinical studies by inducing apoptosis, inhibiting cell proliferation, and impairing DNA repair mechanisms.[1][3][5] These application notes provide detailed protocols for utilizing DCZ0415 to study its effects on multiple myeloma cell lines.

Mechanism of Action

DCZ0415 exerts its anti-myeloma effects primarily through the inhibition of TRIP13. This inhibition leads to the disruption of key cellular processes necessary for cancer cell survival and proliferation. The primary mechanism involves the impairment of the nonhomologous end joining (NHEJ) DNA repair pathway and the inhibition of the NF-κB signaling pathway.[1][2][3][4] The NF-κB pathway is constitutively active in multiple myeloma and is critical for cell survival, proliferation, and drug resistance.[6][7][8] By inhibiting this pathway, DCZ0415 promotes apoptosis and reduces the expression of pro-survival genes.[5]

Data Presentation

Table 1: In Vitro Efficacy of DCZ0415 in Multiple Myeloma Cell Lines

| Cell Line | IC50 (μM) | Assay Duration | Reference |

| NCI-H929 | 9.64 | 72 hours | [4] |

| ARP-1 | 8.06 | 72 hours | [4] |

| RPMI-8226 | Not Specified | 72 hours | [2] |

| U266 | Not Specified | 72 hours | [2] |

| OPM2 | Not Specified | 72 hours | [2] |

Signaling Pathway Diagram

Caption: DCZ0415 inhibits TRIP13, leading to impaired DNA repair and NF-κB pathway inactivation, ultimately promoting apoptosis and inhibiting proliferation in multiple myeloma cells.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of DCZ0415 on multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., NCI-H929, ARP-1)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DCZ0415

-

DMSO (vehicle control)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Culture multiple myeloma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 1 x 10^4 cells per well in 100 µL of medium in a 96-well plate.

-

Prepare serial dilutions of DCZ0415 in culture medium. The final concentration of DMSO should not exceed 0.1%.

-

Add 100 µL of the DCZ0415 dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in multiple myeloma cells treated with DCZ0415 using flow cytometry.

Materials:

-

Multiple myeloma cell lines

-

DCZ0415

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed multiple myeloma cells in 6-well plates at a density of 2 x 10^5 cells/mL.

-

Treat the cells with various concentrations of DCZ0415 or vehicle control for 48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of DCZ0415 on the cell cycle distribution of multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines

-

DCZ0415

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed multiple myeloma cells and treat with DCZ0415 or vehicle control for 24-48 hours.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for NF-κB Pathway

This protocol is for detecting changes in the activation of the NF-κB pathway in response to DCZ0415.

Materials:

-

Multiple myeloma cell lines

-

DCZ0415

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Treat multiple myeloma cells with DCZ0415 for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-